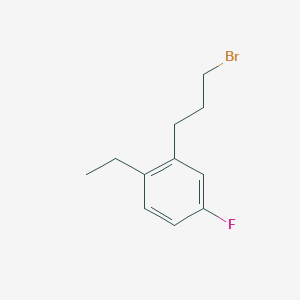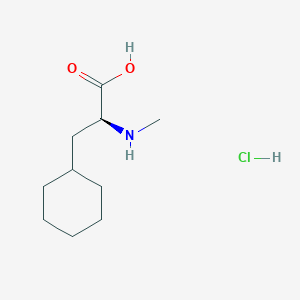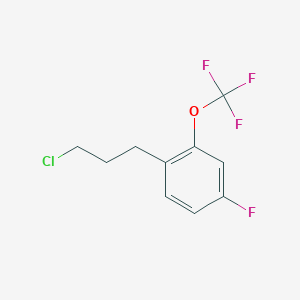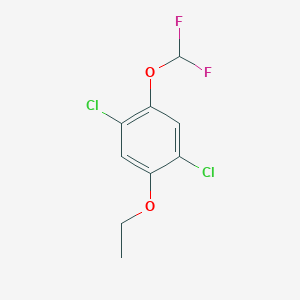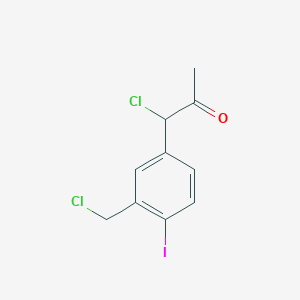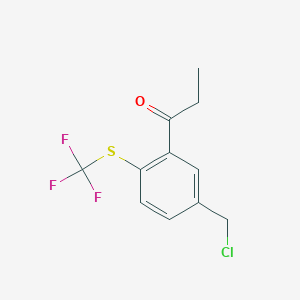
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a trifluoromethylthio group, and a propanone moiety
準備方法
The synthesis of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a trifluoromethylthio-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.
化学反応の分析
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical potential.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
類似化合物との比較
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Another similar compound with different positional isomerism, affecting its chemical properties and potential uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10ClF3OS |
|---|---|
分子量 |
282.71 g/mol |
IUPAC名 |
1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-2-9(16)8-5-7(6-12)3-4-10(8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChIキー |
NAWCMIJDYVFHGO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)CCl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



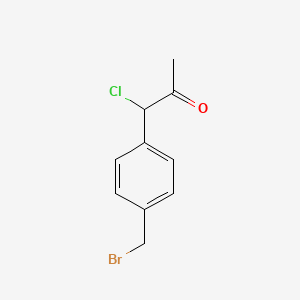


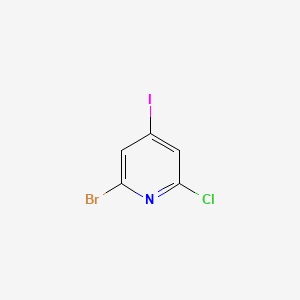
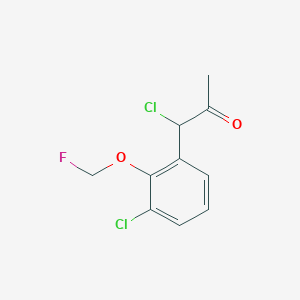
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
